9Z,11E,13Z-octadecatrienoicacid,methylester

Übersicht

Beschreibung

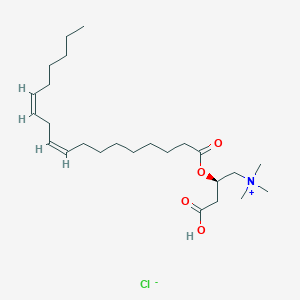

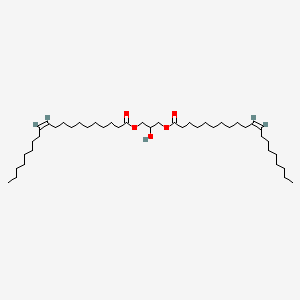

9Z,11E,13Z-Octadecatrienoic acid methyl ester (9Z,11E,13Z-OTrME), also known as mead acid, is a naturally-occurring fatty acid found in many plants and animals. It is a major component of lipids and is an important intermediate in the biosynthesis of fatty acids and other lipid molecules. 9Z,11E,13Z-OTrME has been extensively studied for its potential applications in both scientific research and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Renewable Resources in Coatings Technology

Research has shown that renewable resources, including plant proteins and vegetable oils, are being increasingly utilized in the development of environmentally friendly paints and coatings. For instance, wheat gluten has been chemically modified to produce aqueous protein dispersions with excellent film-forming characteristics and strong adhesion to various surfaces. This advancement suggests that the development of organic solvent-free paints and coatings is feasible. Moreover, new vegetable oils derived from crops like Euphorbia lagascae and Vernonia galamensis, which contain high contents of epoxy fatty acids, are being explored for their film-forming abilities in coatings systems. This indicates a promising direction for the use of renewable resources in creating sustainable and efficient coating technologies (Derksen, Cuperus, & Kolster, 1996).

Fatty Acid Methyl Esters in Environmental Fate and Biodegradation

Fatty acid methyl esters (FAME), synthesized through the esterification of fatty acids with methanol, are of significant interest due to their use in biodiesel and their environmental implications. FAME compounds exhibit low solubility, volatility, and mobility, but are subject to autoxidation and hydrolysis, leading to more biodegradable components. Research suggests that FAME does not enhance the solubility of hydrocarbons and is readily biodegradable under both aerobic and anaerobic conditions. This biodegradability is crucial in natural attenuation processes, controlling the fate and potential risks of biodiesel in the environment (Thomas, Leahy, Smith, & Spence, 2017).

Jasmonic Acid and Its Derivatives in Medicinal Chemistry

Jasmonic acid (JA) and its derivatives, including its methyl ester form, are gaining attention in medicinal chemistry for their potential as drugs and prodrugs. These compounds, derived from plant stress hormones, have shown a range of biological activities that may be beneficial for health. The synthesis, usage, and biological activities of JA and its derivatives are under active investigation, with recent innovations pointing towards the development of new therapeutics. This highlights the potential of JA derivatives, including methyl esters, in contributing to future medicinal applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Wirkmechanismus

Target of Action

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as 9Z,11E,13Z-octadecatrienoicacid, methylester, is a fatty acid methyl ester . It exhibits antitumor efficacy, which interferes with tumor cell cycle, drug resistance, and angiogenesis . The primary targets of this compound are therefore likely to be components of these processes, such as cell cycle regulators, drug resistance proteins, and angiogenic factors.

Mode of Action

It is known to interfere with the tumor cell cycle, drug resistance, and angiogenesis . This suggests that it may bind to or otherwise modulate the function of proteins involved in these processes, leading to changes in their activity or expression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell cycle regulation, drug resistance, and angiogenesis . These could include the cyclin-dependent kinase pathway, which regulates the cell cycle; the ATP-binding cassette (ABC) transporter pathway, which is involved in drug resistance; and the vascular endothelial growth factor (VEGF) pathway, which plays a key role in angiogenesis.

Result of Action

The result of the action of this compound is a reduction in tumor growth, likely due to its interference with the tumor cell cycle, drug resistance, and angiogenesis . This could lead to cell cycle arrest, increased sensitivity to anticancer drugs, and reduced blood supply to the tumor, respectively.

Biochemische Analyse

Biochemical Properties

It is known to exhibit antitumor efficacy

Cellular Effects

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate has been shown to interfere with the tumor cell cycle, drug resistance, and angiogenesis

Molecular Mechanism

It is known to exert antitumor effects, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .

Eigenschaften

IUPAC Name |

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-KDQYYBQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)